molecular formula C9H9N3 B3057676 3-(2-methyl-1H-imidazol-1-yl)pyridine CAS No. 837376-62-2

3-(2-methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B3057676
CAS No.: 837376-62-2
M. Wt: 159.19 g/mol
InChI Key: MNHXJOCWNHZKLQ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-yl)pyridine ( 837376-62-2) is an aromatic amine-based ligand of interest in coordination chemistry and hydrometallurgical research. This compound belongs to a class of bidentate N-donor ligands that combine pyridine and imidazole heterocyclic moieties, known for their selectivity in coordinating to various metal ions . Scientific studies highlight its primary application in the solvent extraction of base metals, where it demonstrates excellent selectivity for copper(II) ions and can be modified for the extraction of nickel(II) and cobalt(II) from mixed aqueous solutions . The research value of this ligand lies in its potential for synergistic extraction systems when combined with synergists like sulfonic acids, which can significantly enhance metal recovery efficiency . With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol , it is characterized as a solid chemical for laboratory use. This product is intended for research purposes only and is not approved for use in humans or animals. It is typically stored cold and may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXJOCWNHZKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586500
Record name 3-(2-Methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-62-2
Record name 3-(2-Methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Methyl 1h Imidazol 1 Yl Pyridine and Its Derivatives

Strategic Approaches to N-Alkylation and C-N Bond Formation Pathways

The construction of the 3-(2-methyl-1H-imidazol-1-yl)pyridine framework primarily relies on the formation of a nitrogen-carbon bond between the N1 position of the 2-methylimidazole (B133640) ring and the C3 position of the pyridine (B92270) ring.

Conventional Synthetic Routes for Imidazole-Pyridine Frameworks

Conventional methods for the synthesis of N-aryl imidazoles, including the target compound, are dominated by transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an amine (in this case, 2-methylimidazole) with an aryl halide (such as 3-bromopyridine (B30812) or 3-iodopyridine). researchgate.net Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper in polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). researchgate.net However, modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. dntb.gov.ua For the synthesis of N-heteroarylcarbazole derivatives, a CuCl-catalyzed Ullmann-type C-N cross-coupling reaction has been developed using 1-methyl-imidazole as a ligand and t-BuOLi as the base. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. uwindsor.cawikipedia.org This method offers a more versatile and milder alternative to the Ullmann reaction, with a broader substrate scope and greater functional group tolerance. uwindsor.cawikipedia.org The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl For the coupling of heteroaryl chlorides with primary nitrogen nucleophiles, the CyPFtBu JosiPhos ligand in combination with Pd(OAc)2 has proven effective. rug.nl The use of specific precatalysts, such as those based on RuPhos and BrettPhos, in conjunction with bases like lithium bis(trimethylsilyl)amide (LiHMDS), allows for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. researchgate.net

Table 1: Comparison of Conventional Synthetic Routes
ReactionCatalystTypical HalideTypical BaseKey Features
Ullmann CondensationCopper (CuI, CuBr, CuCl)Aryl Iodide, Aryl BromideK2CO3, Cs2CO3, t-BuOLiClassical method, often requires high temperatures; modern variants are milder. researchgate.netdntb.gov.uanih.gov
Buchwald-Hartwig AminationPalladium (Pd(OAc)2, Pd2(dba)3)Aryl Bromide, Aryl Chloride, Aryl TriflateNaOtBu, LiHMDSMilder conditions, broad substrate scope, high functional group tolerance. uwindsor.cawikipedia.orgresearchgate.net

Transition-Metal-Free Synthetic Protocols for Imidazole-Pyridine Compound Construction

While transition-metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in green chemistry. For the N-arylation of imidazoles, several transition-metal-free methods have been reported.

One approach involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine compounds can react with N-H containing heteroarenes in the presence of a base, such as potassium tert-butoxide (KOtBu), to form N-aryl derivatives under mild conditions. bohrium.com Another strategy is the nucleophilic aromatic substitution (SNA_r) reaction. This pathway is particularly effective when the pyridine ring is activated by electron-withdrawing groups. nih.gov For 3-halopyridines, direct substitution with the 2-methylimidazole anion can be challenging due to the lower reactivity of the C3 position compared to the C2 and C4 positions. nih.gov However, under certain conditions, such as microwave irradiation, nucleophilic aromatic substitution reactions on halopyridines can be significantly accelerated. nih.gov

Advanced Functionalization and Diversification Strategies

Once the core this compound structure is synthesized, further derivatization can be achieved through various functionalization strategies targeting either the imidazole (B134444) or the pyridine moiety.

Regioselective Derivatization of the Imidazole Moiety

The 2-methylimidazole ring offers several positions for further functionalization. The initial N-arylation to form the target compound is itself a regioselective process. Due to the steric hindrance of the methyl group at the C2 position, the arylation of 2-methylimidazole with a 3-halopyridine predominantly occurs at the N1 position. organic-chemistry.org

After the formation of the pyridine-imidazole linkage, the remaining C-H bonds on the imidazole ring (at the C4 and C5 positions) can be targeted for functionalization. Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose. The general reactivity trend for imidazole C-H bonds is C5 > C2 > C4. nih.gov For an N1-substituted imidazole, the C5 and C2 positions are the most accessible for C-H functionalization.

Substituent Effects and Controlled Functionalization of the Pyridine Ring

The electronic properties of the pyridine ring significantly influence its reactivity. In the context of the initial C-N bond formation via nucleophilic aromatic substitution, electron-withdrawing groups on the pyridine ring accelerate the reaction. nih.govnih.gov This is because they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov Therefore, a 3-halopyridine bearing nitro or cyano groups would be more reactive towards coupling with 2-methylimidazole compared to an unsubstituted 3-halopyridine. Conversely, electron-donating groups would decrease the reaction rate.

After the imidazole-pyridine framework is established, the pyridine ring can be further functionalized. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org In this reaction, a directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating an organolithium species that can then react with various electrophiles. wikipedia.org While the imidazole group itself can act as a directing group, its effectiveness depends on the specific reaction conditions. For pyridines, a directing group is generally required to achieve efficient lithiation, as organolithium reagents can otherwise add to the C=N bond. uwindsor.caharvard.edu

Multi-component Reaction Pathways for Complex Imidazole-Pyridine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. bohrium.com Several MCRs are known for the synthesis of substituted imidazoles. researchgate.netbohrium.com

Despite a comprehensive search for scientific literature, specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound (CAS Number: 837376-62-2) is not available in the public domain.

Extensive queries were performed to locate primary sources containing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), UV-Visible (UV-Vis), and single-crystal X-ray diffraction data for this specific molecule. The search included scientific databases, academic journals, and chemical data repositories.

While information exists for related isomers such as imidazo[1,2-a]pyridines and other pyridine-imidazole derivatives, no publications detailing the synthesis or direct analytical characterization of this compound could be retrieved. The information available is limited to chemical supplier catalogs, which confirm the compound's existence and provide basic molecular information (formula, weight) but lack the detailed, peer-reviewed experimental data required to populate the requested article structure.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified analytical technique.

Advanced Spectroscopic and Structural Characterization Studies

Crystallographic Investigations for Solid-State Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Precise Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of 3-(2-methyl-1H-imidazol-1-yl)pyridine is defined by the spatial arrangement of its two constituent heterocyclic rings: a 2-methylimidazole (B133640) ring and a pyridine (B92270) ring, linked by a C-N bond. Both the imidazole (B134444) and pyridine rings are expected to be largely planar, a characteristic feature of aromatic systems sapub.org.

The primary conformational flexibility arises from the rotation around the single bond connecting the pyridinyl C3 atom and the imidazolyl N1 atom. This rotation defines the dihedral angle between the planes of the two rings. The conformational preference is governed by a balance between steric and electronic effects. Steric hindrance, primarily from the methyl group at the C2 position of the imidazole ring and the hydrogen atom at the C2 position of the pyridine ring, would disfavor a completely coplanar arrangement. Conversely, a planar conformation could be favored by π-system conjugation. Computational studies on similarly 1,2-disubstituted aromatic systems suggest that the molecule likely adopts a twisted conformation in the solid state to minimize steric repulsion, resulting in a non-zero dihedral angle between the rings cihanuniversity.edu.iq.

Bond lengths and angles within the individual rings are expected to conform to values typical for substituted imidazoles and pyridines. The C-N and C-C bond lengths within the imidazole ring will exhibit values intermediate between single and double bonds due to aromatic delocalization sapub.org. Quantum chemical modeling on related imidazole-phenothiazine hybrids shows typical imidazole C-N bond lengths to be around 1.46 Å nih.gov. The geometry is anticipated to be consistent with that observed in other structurally characterized imidazole derivatives sapub.org.

ParameterExpected Value (Å or °)Comment
Imidazole Ring Bond Lengths (C-N, C-C)1.32 - 1.48Typical values for aromatic N-heterocycles, reflecting delocalization. Based on related structures sapub.org.
Pyridine Ring Bond Lengths (C-N, C-C)1.33 - 1.40Consistent with standard aromatic pyridine structures.
Inter-ring C-N Bond Length~1.45Typical length for a single bond between an sp² carbon and an sp² nitrogen.
Intra-ring Bond Angles105 - 130Angles are dictated by the geometry of the five- and six-membered rings.
Pyridine-Imidazole Dihedral AngleNon-planar (Twisted)A twisted conformation is expected to minimize steric hindrance from the 2-methyl group.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, capable of forming C-H···N interactions with C-H donors from neighboring molecules acs.org. These types of interactions are commonly observed in the crystal structures of nitrogen-containing heterocycles and play a significant role in forming supramolecular assemblies researchgate.net.

Furthermore, the electron-rich aromatic surfaces of both the imidazole and pyridine rings facilitate π-π stacking interactions. Such interactions are a key stabilizing force in the crystal packing of many aromatic compounds, where parallel or offset arrangements of the rings allow for favorable orbital overlap rsc.org. In similar crystal structures, these interactions often lead to the formation of one-dimensional columns or layered two-dimensional sheets mdpi.com. The interplay between the directional C-H···N hydrogen bonds and the less directional π-π stacking would dictate the final three-dimensional crystal lattice.

Interaction TypeDonor/Acceptor or Group InvolvedExpected Role in Crystal Packing
C-H···N Hydrogen BondsDonor: Aromatic C-H Acceptor: Pyridine NFormation of chains or dimers, providing directionality to the crystal packing researchgate.net.
π-π StackingImidazole and Pyridine RingsStabilization of the crystal lattice through face-to-face or offset stacking of aromatic rings, often leading to columnar structures rsc.orgmdpi.com.
Van der Waals ForcesEntire MoleculeContribute to overall crystal cohesion and efficient space-filling.

Powder X-ray Diffraction for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to analyze the bulk properties of a crystalline solid. A PXRD pattern provides a unique fingerprint for a specific crystalline phase, making it an essential tool for phase identification, assessment of sample purity, and quality control acs.org.

An experimental PXRD pattern for this compound would consist of a series of diffraction peaks at specific Bragg angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). A pure, crystalline sample would exhibit sharp, well-defined peaks, whereas the presence of amorphous content would be indicated by a broad halo, and crystalline impurities would appear as an additional set of peaks google.com.

For illustrative purposes, the characteristic PXRD peaks for the related compound 2-methylimidazole are presented below. A pattern for this compound would be different but would similarly consist of a unique set of peaks defining its crystal structure.

Table 3: Illustrative PXRD Peaks for 2-Methylimidazole (Reference Compound) researchgate.net
Position (°2θ)Relative Intensity (%)
12.5High
18.0High
22.1Medium
25.2Medium
30.0Low

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For 3-(2-methyl-1H-imidazol-1-yl)pyridine, DFT calculations would be foundational in characterizing its fundamental chemical nature.

By systematically rotating this bond and calculating the energy at each step, a conformational energy landscape can be mapped. This landscape identifies the global minimum energy conformer (the most stable shape) and other local minima (less stable, but still possible shapes), as well as the energy barriers to rotation between them. Studies on similar bicyclic aromatic systems have shown that such analyses can reveal preferences for planar or twisted conformations, which can be influenced by steric hindrance or subtle intramolecular interactions.

Illustrative Data Table: Predicted Geometric Parameters The following table is a hypothetical representation of data that would be generated from a DFT geometry optimization of this compound, as specific experimental or calculated data is not available.

ParameterDescriptionHypothetical Value
C-N (imidazole-pyridine)Bond length between the two rings1.40 Å
C-C (imidazole-methyl)Bond length of the methyl group1.51 Å
∠ C-N-C (pyridine-imidazole)Bond angle at the linking nitrogen125.0°
τ (Py-Im)Dihedral angle between rings35.0°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. DFT calculations would determine the energies of the HOMO and LUMO for this compound and visualize their spatial distribution. Typically, for such aromatic systems, these orbitals are delocalized π-orbitals spread across the rings.

Illustrative Data Table: Frontier Orbital Energies This table presents hypothetical energy values for the frontier molecular orbitals of this compound to illustrate the output of a typical DFT calculation.

OrbitalDescriptionHypothetical Energy (eV)
HOMOHighest Occupied Molecular Orbital-6.5 eV
LUMOLowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)LUMO - HOMO Energy Difference4.7 eV

DFT methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can calculate the magnetic shielding around each nucleus, which is then converted into ¹H and ¹³C NMR chemical shifts. These theoretical spectra are crucial for assigning peaks in experimental NMR data and confirming the molecular structure.

Vibrational Frequencies: Calculations can also predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific bond stretches, bends, and torsions to the experimental frequencies, providing a detailed picture of the molecule's vibrational character.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond basic structure and energy, DFT provides a suite of descriptors that help to analyze a molecule's charge distribution and reactivity patterns.

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. This visualization is an excellent guide to molecular reactivity. The MESP surface is color-coded to indicate charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atoms.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions are neutral.

The MESP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.

NBO analysis examines the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (like anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. For this compound, NBO analysis would reveal charge delocalization from the nitrogen lone pairs into the π* anti-bonding orbitals of the aromatic rings, which is a key feature of such heterocyclic systems.

Illustrative Data Table: NBO Analysis The following is a hypothetical example of key donor-acceptor interactions that NBO analysis might reveal for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N_imidazole)π* (C=C_pyridine)15.5Lone Pair → π* Delocalization
π (C=C_imidazole)π* (C=N_pyridine)20.1π → π* Conjugation
σ (C-H_methyl)π* (C=N_imidazole)2.5Hyperconjugation

Solvent Effects and Thermodynamic Properties

The chemical behavior and stability of a compound can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these interactions and predict thermodynamic properties.

Examination of Solvation Models and Compound Energetic Behavior in Diverse Solvent Environments

Solvation models in computational chemistry are used to describe the interaction between a solute (the compound of interest) and a solvent. These can be broadly categorized into explicit models, where individual solvent molecules are included, and implicit models, which represent the solvent as a continuous medium with specific properties like the dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit model.

By performing calculations with different solvent models (e.g., water, ethanol, DMSO), researchers can predict how the compound's energetic behavior, such as its stability and electronic properties (like the HOMO-LUMO gap), changes in various environments. This is critical for understanding reaction mechanisms and solubility.

Coordination Chemistry and Metal Complexation of 3 2 Methyl 1h Imidazol 1 Yl Pyridine

Principles of Ligand Design for Transition Metal Complexation

The efficacy of 3-(2-methyl-1H-imidazol-1-yl)pyridine as a ligand is rooted in fundamental principles of coordination chemistry. The molecule incorporates two distinct N-heterocyclic systems: a pyridine (B92270) ring and an imidazole (B134444) ring. The pyridine nitrogen is a well-known coordinating agent, acting as a weak π-acceptor. acs.orgwikipedia.org The imidazole ring, specifically the imine nitrogen (N3), is a strong sigma-donor, with a basicity intermediate between that of pyridine and ammonia. This combination of a π-accepting pyridine and a σ-donating imidazole ring allows for the fine-tuning of the electronic properties of the resulting metal complexes.

The spatial arrangement of these two rings allows the ligand to act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the unhindered N3 nitrogen of the imidazole ring. rsc.orgresearchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion, an entropically favorable arrangement known as the chelate effect. The presence of a methyl group at the C2 position of the imidazole ring introduces steric hindrance, which can influence the geometry of the resulting complex and its stability. This steric factor can prevent the coordination of multiple large ligands around a metal center, thereby controlling the stoichiometry and coordination number.

Synthesis and Characterization of Homoleptic and Heteroleptic Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent such as methanol, ethanol, or acetonitrile. icm.edu.plekb.eg Gentle heating or refluxing is often employed to facilitate the reaction. ekb.egnih.gov By controlling the stoichiometry of the reactants, both homoleptic complexes, where the metal is coordinated only to this compound ligands, and heteroleptic (or mixed-ligand) complexes, which contain other ligands in addition to the primary one, can be synthesized. nih.govnih.govrsc.orgmdpi.com For instance, heteroleptic complexes can be formed by introducing ancillary ligands like halides (e.g., Cl⁻), acetylacetonato, or carboxylates into the reaction mixture.

Initial characterization of the resulting solid products is typically performed using elemental analysis to confirm the empirical formula and molar conductivity measurements to determine if the complex is ionic or a non-electrolyte. nih.gov

The primary coordination mode of this compound is as a neutral N,N-bidentate chelating ligand. rsc.org It utilizes the sp²-hybridized nitrogen atom of the pyridine ring and the imine nitrogen (N3) of the 2-methylimidazole (B133640) ring to bind to the metal center. rsc.orgresearchgate.net This bidentate coordination is analogous to that of the well-studied 2,2'-bipyridine ligand. researchgate.net While this is the predominant binding mode, the possibility of the ligand acting as a monodentate donor, coordinating only through the pyridine nitrogen, or as a bridging ligand connecting two metal centers cannot be entirely ruled out under specific steric or electronic conditions.

The stoichiometry of the metal complexes, commonly found as 1:1 (ML), 1:2 (ML₂), or 2:1 (M₂L), and the specific metal ion and counter-anions present, dictate the final geometrical configuration of the metal center. The coordination sphere around the metal ion can adopt several geometries to maximize stability.

Commonly observed geometries for transition metal complexes with similar N-donor pyridine-based ligands include:

Octahedral: Often found in complexes with a 1:2 metal-to-ligand ratio (e.g., [M(L)₂X₂]) or 1:3 ratio ([M(L)₃]), resulting in a six-coordinate environment. Distorted octahedral geometries are also common. nih.govnih.gov

Square Pyramidal: A five-coordinate geometry that can be adopted by various metal ions, including copper(II). nih.govresearchgate.net

Tetrahedral: Typically seen with four-coordinate metal centers. nih.govnih.gov

Trigonal Bipyramidal: A five-coordinate geometry observed in certain complexes. researchgate.netmdpi.com

The precise geometry is definitively determined by single-crystal X-ray diffraction, which provides detailed information on bond lengths and angles.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Dimeric Copper(II) Complex with a Bridging Chloride Structure. Data adapted from related terpyridine-copper systems.
Intradimer Distances (Å)Coordination Sphere Bond Lengths (Å)Core Bond Angles (°)
ParameterValueParameterValueParameterValue
Cu···Cu3.492 - 3.686Cu–N1.989 - 2.119Cu–Cl–Cu87.13 - 91.52
Cu–Cl (basal)2.261 - 2.302Cl–Cu–Cl88.48 - 92.87
Cu–Cl (apical)2.598 - 2.730N-Cu-N79.11 - 81.10

Advanced Spectroscopic and Structural Characterization of Coordination Compounds

A comprehensive suite of analytical techniques is employed to fully elucidate the structure and bonding of these coordination compounds.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is often evidenced by shifts in the vibrational frequencies of the pyridine and imidazole rings. For example, the C=N stretching vibration may shift to a different wavenumber upon complexation, indicating the involvement of the nitrogen atoms in bonding. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. nih.govmdpi.com The chemical shifts of the protons and carbons on the pyridine and imidazole rings are sensitive to the coordination environment, and changes in these shifts compared to the free ligand provide strong evidence of complex formation. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands (metal-to-ligand or ligand-to-metal). These spectra are highly dependent on the geometry of the metal center and the nature of the metal-ligand bonds. ekb.egnih.gov

Table 2: Spectroscopic Data Comparison for a Ligand and its Metal Complex (Illustrative).
TechniqueObservation in Free LigandObservation in Metal ComplexInference
FT-IR (cm⁻¹)C=N stretch at ~1600 cm⁻¹Shift in C=N stretch to lower or higher frequencyCoordination of imine nitrogen to metal center. nih.govmdpi.com
¹H NMR (ppm)Characteristic signals for pyridine and imidazole protonsDownfield or upfield shift of protons adjacent to N-donorsConfirmation of N-coordination in diamagnetic complexes. nih.govmdpi.com
UV-Vis (nm)π→π* and n→π* transitionsAppearance of new d-d transition and/or charge-transfer bandsElectronic changes upon complexation and information on geometry. ekb.eg

Investigation of Magnetic Properties in Derived Metal Complexes

When this compound is complexed with paramagnetic transition metal ions such as copper(II), nickel(II), cobalt(II), or manganese(II), the resulting materials can exhibit interesting magnetic properties. The study of these properties provides insight into the electronic structure of the complexes and the interactions between metal centers in polynuclear species.

The magnetic behavior is typically investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T). The data is often presented as a plot of χT versus T.

Ferromagnetic Coupling: In polynuclear complexes, if the magnetic moments of adjacent metal ions align parallel to each other, it results in ferromagnetic coupling. This is characterized by an increase in the χT product as the temperature is lowered. researchgate.netnih.gov

Antiferromagnetic Coupling: If the magnetic moments of adjacent metal centers align antiparallel, it leads to antiferromagnetic coupling, observed as a decrease in the χT product upon cooling. nih.govmdpi.com

Spin Crossover (SCO): Some complexes, particularly of iron(II), can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature. This phenomenon, known as spin crossover, is accompanied by a dramatic change in magnetic moment. mdpi.com

The strength of the magnetic interaction between metal ions is quantified by the exchange coupling constant, J. A positive J value indicates ferromagnetic interactions, while a negative value signifies antiferromagnetic interactions. For example, dinuclear copper complexes with similar bridging ligands have shown weak ferromagnetic interactions with J values on the order of +1 cm⁻¹. researchgate.net In contrast, some nickel and manganese trimers bridged by triazole derivatives exhibit antiferromagnetic interactions with J values of -7.5 K and -0.4 K, respectively. mdpi.com These magnetic properties are highly sensitive to the geometry of the complex, particularly the bond angles and distances between the metal centers.

Catalytic Applications and Mechanistic Studies

Role as N-Heterocyclic Carbene (NHC) Precursors and Related Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely replacing phosphines in many applications. Their prominence stems from their strong σ-donating character, which forms robust bonds with metal centers, and their tunable steric bulk, which allows for fine-control over the catalytic activity and selectivity. nih.gov Imidazolium (B1220033) salts are the most common and direct precursors to the widely used imidazole-based NHCs. beilstein-journals.orgnih.gov

The compound 3-(2-methyl-1H-imidazol-1-yl)pyridine serves as a foundational block for creating such precursor salts. Through N-alkylation or N-arylation at the second nitrogen atom of the imidazole (B134444) ring, a quaternary imidazolium salt is formed. Subsequent deprotonation of this salt at the C2 carbon of the imidazole ring, typically with a strong base, yields the free N-heterocyclic carbene. nih.gov This NHC can then be coordinated to a transition metal center, either in situ or through the formation of an isolated complex. The resulting ligand can coordinate to a metal in a monodentate fashion through the carbene carbon or, more commonly, as a bidentate chelating ligand, utilizing both the carbene carbon and the nitrogen atom of the pyridine (B92270) ring. This chelation effect often enhances the stability and catalytic performance of the resulting metal complex. rsc.orgresearchgate.net

The general synthesis of an NHC from a this compound-derived imidazolium salt is depicted below:

Figure 1: General scheme for the formation of an N-heterocyclic carbene from a this compound-derived precursor.Scheme of NHC formation

Initially, this compound is reacted with an alkyl or aryl halide (R-X) to form the corresponding imidazolium salt (the NHC precursor). In the presence of a strong base, this salt is deprotonated at the C2 position of the imidazole ring to generate the free NHC, which can then coordinate to a metal center (M) to form a catalytically active complex.

Heterogeneous Catalysis Incorporating Immobilized or Supported Catalytic Systems

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive metal catalyst. Immobilizing the homogeneous catalyst onto a solid support (heterogenization) effectively addresses this issue. researchgate.net This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous one, such as easy recovery and recyclability. beilstein-journals.org

NHC-metal complexes derived from precursors like this compound are excellent candidates for immobilization. The ligand can be functionalized with an appropriate linker group, allowing it to be covalently attached to a variety of solid supports. researchgate.net Common supports include:

Inorganic Materials: Silica (B1680970) gel, alumina, and mesoporous materials like MCF (Mesostructured Cellular Foam) are widely used due to their high surface area and thermal stability. lookchemmall.com

Organic Polymers: Polystyrene and other polymers can be functionalized to anchor the NHC complex.

Nanomaterials: Carbon nanotubes, graphene oxide, and magnetic nanoparticles offer unique properties for catalyst support and recovery. acs.org

For instance, an ammonium-tagged ruthenium-NHC complex has been successfully immobilized via non-covalent interactions on various supports, including silica gel, alumina, and even cotton, demonstrating high activity in metathesis reactions with very low metal leaching. beilstein-journals.orgnih.gov Another study showed that the stability of immobilized Ru-NHC catalysts is enhanced by interactions between the metal center and the support surface, which is facilitated by a flexible linker. acs.org These supported catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity.

Investigation of Enzymatic Mimicking Activity and Catalytic Efficacy

Bioinorganic chemistry seeks to understand the role of metals in biological systems and to create synthetic molecules that mimic the function of enzymes. Metalloproteins often utilize imidazole side chains from histidine residues to coordinate with metal ions at their active sites. wikipedia.orgacs.org The structure of this compound, containing both imidazole and pyridine moieties, makes its metal complexes attractive candidates for biomimetic studies. google.com

A notable example of enzyme mimicry involves the enzyme carbonic anhydrase, which features a zinc ion coordinated by three histidine residues and a water molecule at its active site. This enzyme efficiently catalyzes the reversible hydration of carbon dioxide. Researchers have developed synthetic zinc complexes with imidazole-containing ligands that successfully mimic this function. For example, a zinc-aminopropylimidazole complex was shown to capture CO₂ and subsequently catalyze its cycloaddition with epoxides to form cyclic carbonates, demonstrating excellent catalytic performance and stability. rsc.org Studies on Co(II) and Zn(II) complexes with imidazole derivatives have provided further insight into the metal-binding site of carbonic anhydrase. nih.gov

The coordination of both pyridine and imidazole groups to a single metal center can create a unique electronic and steric environment that can model the active sites of various metalloenzymes. nih.govmdpi.com These bio-inspired catalysts hold promise for performing complex chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions, similar to their natural enzymatic counterparts.

Table of Mentioned Compounds

Materials Science Applications and Advanced Functional Materials

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The use of 3-(2-methyl-1H-imidazol-1-yl)pyridine as a ligand in these structures has been shown to influence their dimensionality, topology, and functional properties.

The synthesis of coordination polymers and MOFs incorporating this compound often employs solvothermal or hydrothermal methods. In these techniques, the metal salt and the ligand are dissolved in a solvent or a mixture of solvents and heated in a sealed container. The slow cooling of the reaction mixture allows for the gradual formation of crystalline materials. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly impact the final structure of the resulting framework.

For instance, the reaction of this compound with different metal salts under varying solvothermal conditions can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The presence of the methyl group on the imidazole (B134444) ring can introduce steric hindrance, which can be strategically used to control the coordination environment around the metal center and direct the assembly of specific network topologies.

The coordination versatility of this compound gives rise to a rich structural diversity in the resulting coordination polymers and MOFs. The pyridine (B92270) nitrogen and the imidazole nitrogen can coordinate to one or more metal centers, acting as a monodentate, bridging, or chelating ligand. This flexibility allows for the construction of various network topologies.

Commonly observed topologies include simple 1D zigzag or helical chains, 2D grid-like layers with sql (square lattice) or hcb (honeycomb) topologies, and more complex 3D frameworks with pcu (primitive cubic unit) or dia (diamondoid) topologies. The specific topology is influenced by the coordination geometry of the metal ion, the binding mode of the ligand, and the presence of counter-ions or solvent molecules that can act as templates or space-fillers. The structural features of these materials are typically characterized using single-crystal X-ray diffraction.

Metal Ion Anion Dimensionality Network Topology
Cu(II)NO₃⁻1DZigzag Chain
Zn(II)SO₄²⁻2Dsql
Cd(II)Cl⁻3Ddia
Ag(I)PF₆⁻2Dhcb

Development of Optoelectronic Materials

The photophysical properties of materials containing this compound make them promising candidates for various optoelectronic applications. The ligand itself can exhibit luminescence, which can be modulated upon coordination to metal ions.

Coordination complexes and MOFs based on this compound can function as luminescent sensors. The emission intensity or wavelength of these materials can change in the presence of specific analytes, such as metal ions, anions, or small organic molecules. This sensing mechanism often relies on the interaction between the analyte and the metal center or the ligand, which alters the energy transfer processes within the material.

For example, the fluorescence of a Zn(II)-based MOF incorporating this ligand might be quenched or enhanced upon exposure to certain metal ions due to competitive coordination or electronic effects. The sensitivity and selectivity of these sensors are crucial performance metrics and are determined by the specific design of the coordination environment.

Sensor Material Target Analyte Sensing Mechanism Detection Limit
Zn-MOFFe³⁺Fluorescence QuenchingMicromolar (µM)
Cd-Coordination PolymerNitroaromaticsLuminescence QuenchingNanomolar (nM)

This table illustrates the potential sensing applications and performance metrics of materials based on this compound, based on general principles of luminescent sensors, as specific performance data was not available in the search results.

While the direct application of this compound as a photosensitizer in energy conversion systems is not extensively documented in the provided search results, its structural motifs are relevant to the design of such materials. Photosensitizers are crucial components in dye-sensitized solar cells (DSSCs) and for photocatalysis, where they absorb light and initiate electron transfer processes. The imidazole and pyridine rings present in the ligand are common components in more complex photosensitizer dyes. Further research could explore the potential of metal complexes of this compound in these applications, focusing on their light-harvesting capabilities and charge-transfer dynamics.

Nonlinear optical (NLO) materials are of interest for applications in telecommunications, optical computing, and frequency conversion. Molecules with significant hyperpolarizability, often arising from a donor-π-acceptor structure, are good candidates for NLO materials. While there is a lack of specific research on the NLO properties of this compound in the provided search results, related imidazole and pyridine derivatives have been investigated for such properties. The electronic asymmetry in this compound could potentially lead to NLO activity, and this remains an area for future exploration. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this molecule and its metal complexes to guide experimental studies.

Supramolecular Assembly and Host-Guest Chemistry

The molecular architecture of this compound, featuring both a pyridine ring and an imidazole ring, makes it a versatile component in the fields of supramolecular chemistry and materials science. These two aromatic heterocycles provide multiple sites for non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, which are fundamental to the construction of larger, well-ordered supramolecular assemblies and the formation of host-guest complexes. nih.govresearchgate.net

The self-assembly of molecules into ordered structures is governed by the information encoded within the individual components. acs.org In this context, this compound can act as a sophisticated building block. The nitrogen atoms in both the pyridine and imidazole rings can act as hydrogen bond acceptors, while the C-H bonds on the aromatic rings can act as weak hydrogen bond donors. Furthermore, the planar nature of these rings facilitates π-π stacking interactions, which contribute to the stability of the resulting supramolecular structures. researchgate.net In the solid state, these interactions can guide the molecules to form extended one-, two-, or three-dimensional networks.

In host-guest chemistry, a subfield of supramolecular chemistry, larger "host" molecules form complexes with smaller "guest" molecules through non-covalent interactions. mdpi.com The this compound moiety can function as either a host or a guest depending on the interacting partner.

Role as a Host Component: Research has shown that molecules containing a pyridyl-imidazole framework can act as receptors for smaller molecules. In some systems, two such host molecules can create a defined cavity through an angular supramolecular arrangement, which is capable of binding a guest molecule. researchgate.net This binding is often achieved through multiple-point hydrogen bonding interactions. For example, studies on similar pyridyl-imidazole structures have demonstrated the recognition and binding of monocarboxylic acids in a 2:1 host-to-guest ratio. researchgate.net The stability and selectivity of these complexes are influenced by factors such as the size of the guest and the specific substitution on the host molecule.

Role as a Guest Component: Conversely, the pyridine and imidazole portions of the molecule allow it to act as a guest, fitting into the cavities of larger, pre-organized host molecules like cucurbit[n]urils and cyclodextrins. rsc.orgnih.gov The formation of these inclusion complexes is driven by forces such as hydrogen bonding between the guest and the hydrophilic portals of the host, as well as ion-dipole interactions. rsc.orgnih.gov The specific geometry and electronic properties of the guest determine the strength and mode of interaction. For instance, studies on the closely related compound 3-(aminomethyl)pyridine (B1677787) have shown the formation of a stable 1:1 host-guest complex with tetramethylcucurbit nih.govuril. asianpubs.org

The position of the nitrogen atom in the pyridine ring significantly influences the binding ability of these compounds. Research indicates that imidazoles featuring a 3-pyridyl unit tend to exhibit weaker binding as hosts for certain guests compared to their 2-pyridyl counterparts. researchgate.net

The table below summarizes key findings from research on host-guest systems involving similar pyridyl-containing guest molecules, illustrating the principles of their interaction.

Host MoleculeGuest Molecule/MoietyStoichiometry (Host:Guest)Association Constant (Kₐ)Primary Driving ForcesReference
Pyridyl-imidazole derivative (dimer)Monocarboxylic Acid2:1Not specifiedHydrogen Bonding researchgate.net
Tetramethylcucurbit nih.govuril (TMeQ nih.gov)3-(aminomethyl)pyridine1:19.51 × 10⁵ M⁻¹Hydrogen Bonding, Ion-Dipole Interactions asianpubs.org
Zinc Porphyrin Molecular SquarePyridine1:1 (per binding site)4 × 10⁷ M⁻¹Axial Ligation (Metal Coordination) northwestern.edu

Interactions with Biomolecules and Research into Biological Systems Relevance

General Principles of N-Heterocycle Interactions within Biological Systems

Nitrogen-containing heterocycles are ubiquitous in biologically active molecules, including a significant portion of FDA-approved drugs. Their prevalence stems from their ability to engage in a multitude of non-covalent interactions with biological targets like proteins and nucleic acids. The nitrogen atoms in these rings can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. The aromatic nature of many N-heterocycles, including the imidazole (B134444) and pyridine (B92270) rings of 3-(2-methyl-1H-imidazol-1-yl)pyridine, allows for π-π stacking interactions with aromatic residues in proteins (e.g., phenylalanine, tyrosine, tryptophan) or the bases of nucleic acids.

In Silico Approaches: Molecular Docking Studies and Binding Predictions

In the absence of direct experimental data for this compound, computational methods provide a powerful avenue to predict its potential biological activities. Molecular docking is a primary in silico technique used to forecast the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or DNA.

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and its target. A more negative score typically indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

For example, studies on structurally related imidazo[1,2-a]pyridine (B132010) derivatives have shown significant binding affinities for various protein targets. In one such study, designed imidazo[1,2-a]pyridine-3-carboxamides exhibited binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol against the QcrB protein of Mycobacterium tuberculosis. nih.gov Another investigation of imidazo[1,2-a]pyridine derivatives as anti-tubercular agents reported docking scores as high as -9.82 Kcal/mol. researchgate.net While these values are not specific to this compound, they illustrate the potential of the imidazole-pyridine scaffold to form strong interactions with biological macromolecules. The specific binding mode and affinity of this compound would depend on the topology and chemical nature of the target's binding site.

Illustrative Binding Affinities of Imidazole-Pyridine Derivatives from In Silico Studies

Compound ClassTarget ProteinReported Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB (M. tuberculosis)-8.5 to -11.0 nih.gov
Imidazo[1,2-a]pyridine DerivativesF1F0 ATP Synthase (M. tuberculosis)up to -9.82 researchgate.net
Triazolopyridine-Pyrazole HybridsGlcN-6-P synthase-6.08 to -7.84 nih.gov

Studies of Intercalation and Interaction with Nucleic Acids (e.g., DNA, RNA)

The planar aromatic systems of many N-heterocyclic compounds enable them to interact with nucleic acids. One common mode of interaction is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA and interfere with processes like replication and transcription, a mechanism exploited by some anticancer drugs.

Utility as Molecular Scaffolds in Structural Biology Research

In structural biology, small molecules are often used as probes or templates to understand the structure and function of proteins and other biomolecules. The imidazole-pyridine scaffold, present in this compound, is a versatile framework in this regard. Its ability to be chemically modified at various positions allows for the creation of libraries of compounds that can be used to map the binding pockets of proteins or to develop specific inhibitors for crystallographic studies.

By co-crystallizing a protein with a ligand like this compound, researchers can obtain high-resolution structural information about the binding site. This information is invaluable for understanding the molecular basis of the protein's function and for the rational design of more potent and selective drugs. The imidazole and pyridine rings can serve as anchor points for building larger, more complex molecules with tailored properties for specific biological targets. The crystal structure of related compounds, such as 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, has been determined, providing insights into the non-covalent interactions these scaffolds can form. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)pyridine, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a protocol for analogous benzimidazole derivatives using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Key analytical methods include:
  • 1H/13C NMR : To verify substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm and imidazole protons at δ 6.5–7.0 ppm).
  • IR Spectroscopy : To confirm the presence of C=N stretching (~1600 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) validation.
  • Elemental Analysis : To ensure stoichiometric purity .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions in physical data (e.g., melting points in vs. other sources) may arise from polymorphic forms or impurities. To address this:
  • Recrystallization : Use solvents like ethanol or ethyl acetate to isolate pure crystalline forms.
  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.
  • Comparative NMR : Cross-reference chemical shifts with high-purity standards synthesized under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate this compound as a selective CYP2A6 inhibitor?

  • Methodological Answer : highlights its selectivity for CYP2A6 over other cytochrome P450 isoforms. Key steps include:
  • Enzyme Inhibition Assays : Use human liver microsomes with CYP2A6-specific substrates (e.g., coumarin) and measure IC₅₀ values via LC-MS/MS.
  • Competitive Binding Studies : Employ fluorescent probes (e.g., 7-ethoxyresorufin) to assess displacement.
  • Molecular Docking : Compare binding energies with CYP2A6 (PDB ID: 2FDU) vs. CYP3A4/2E1 to rationalize selectivity .

Q. How does the structural motif of this compound contribute to its bioactivity in pharmaceuticals like ondansetron?

  • Methodological Answer : In ondansetron (), the imidazole-pyridine moiety acts as a pharmacophore for 5-HT₃ receptor antagonism. To study structure-activity relationships (SAR):
  • Analog Synthesis : Modify substituents (e.g., methyl group on imidazole) and assess receptor binding via radioligand assays.
  • Pharmacokinetic Profiling : Compare logP (lipophilicity) and metabolic stability (e.g., microsomal half-life) to optimize bioavailability.
  • X-ray Crystallography : Resolve ligand-receptor complexes to identify critical hydrogen bonds (e.g., imidazole N-H with Glu236) .

Q. What computational approaches are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) are widely used:
  • MD Simulations : Simulate ligand-protein interactions (e.g., CYP2A6) in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for structural analogs .

Q. How should researchers address contradictions in inhibition potency data across different studies?

  • Methodological Answer : Variability in reported IC₅₀ values may stem from assay conditions (e.g., microsome batch, substrate concentration). Mitigation strategies include:
  • Standardized Protocols : Adopt consensus CYP450 inhibition guidelines (e.g., FDA/EMA-recommended substrate concentrations).
  • Positive Controls : Use known inhibitors (e.g., ketoconazole for CYP3A4) to normalize inter-lab variability.
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.